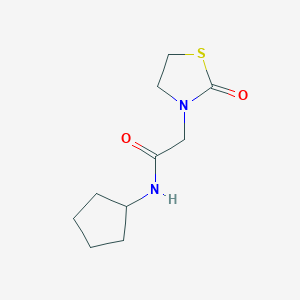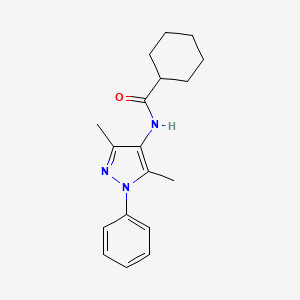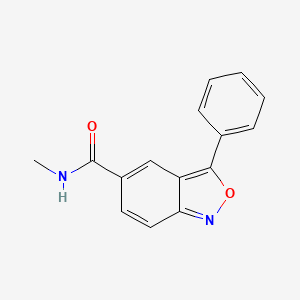
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide, commonly known as MPBC, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in drug discovery and medical research. MPBC is a heterocyclic compound that belongs to the benzoxazole family and has a molecular weight of 268.3 g/mol. In
Mécanisme D'action
The exact mechanism of action of MPBC is not fully understood. However, it has been proposed that MPBC exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. MPBC has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
MPBC has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPBC has also been reported to reduce seizure activity in animal models of epilepsy. Additionally, MPBC has been shown to protect against oxidative stress and reduce cell death in animal models of Parkinson's disease and cerebral ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
MPBC has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. MPBC is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, MPBC has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its therapeutic potential. Additionally, MPBC has not been extensively studied in humans, and its safety and efficacy in clinical settings remain unclear.
Orientations Futures
There are several future directions for research on MPBC. One potential area of investigation is the development of MPBC-based drugs for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another area of research is the exploration of MPBC's potential as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of MPBC and its potential side effects in humans.
Méthodes De Synthèse
The synthesis of MPBC involves the condensation reaction of 2-aminobenzophenone and methyl anthranilate in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to obtain MPBC. This method has been reported to yield MPBC in high purity and yield.
Applications De Recherche Scientifique
MPBC has been extensively studied for its potential applications in drug discovery and medical research. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. MPBC has also been investigated for its neuroprotective effects and has shown promising results in animal models of Parkinson's disease and cerebral ischemia. Additionally, MPBC has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-16-15(18)11-7-8-13-12(9-11)14(19-17-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWRVDYCUCNDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)



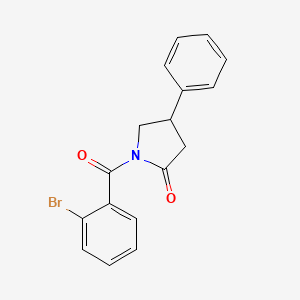

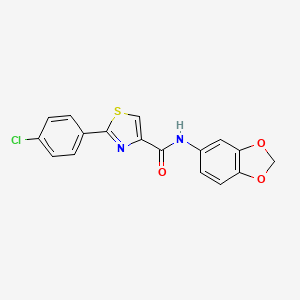
![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)

![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
